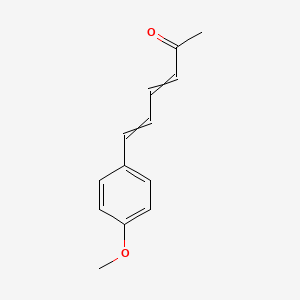

6-(4-Methoxyphenyl)hexa-3,5-dien-2-one

Description

6-(4-Methoxyphenyl)hexa-3,5-dien-2-one is a conjugated dienone characterized by a linear hexa-3,5-dien-2-one backbone substituted with a 4-methoxyphenyl group at the 6-position. The methoxy group (-OCH₃) is a strong electron-donating substituent, which significantly influences the compound's electronic properties, including its UV-Vis absorption and fluorescence emission behavior.

Synthetic routes to such compounds typically involve aldol condensations or Claisen-Schmidt reactions. For example, trifluoromethyl-substituted analogs like (E)-1,1,1-trifluoro-6,6-bis(4-methoxyphenyl)hexa-3,5-dien-2-one have been synthesized via nucleophilic additions to dienone precursors, with yields and purity confirmed by NMR and HRMS .

Properties

CAS No. |

62378-72-7 |

|---|---|

Molecular Formula |

C13H14O2 |

Molecular Weight |

202.25 g/mol |

IUPAC Name |

6-(4-methoxyphenyl)hexa-3,5-dien-2-one |

InChI |

InChI=1S/C13H14O2/c1-11(14)5-3-4-6-12-7-9-13(15-2)10-8-12/h3-10H,1-2H3 |

InChI Key |

KPRAGSGDXLEWGJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C=CC=CC1=CC=C(C=C1)OC |

Origin of Product |

United States |

Preparation Methods

Knoevenagel Condensation

A key step in the synthesis involves the Knoevenagel condensation between an α,β-unsaturated aldehyde and a β-diketone or related compound. This reaction forms the conjugated diene system characteristic of the target compound.

- The condensation is typically catalyzed by bases such as potassium carbonate (K2CO3).

- Reaction conditions involve refluxing in methanol or other suitable solvents.

- The reaction proceeds stereoselectively, often yielding the (E,E)-dienone isomer predominantly.

Deacetylation

- The intermediate acetylated compounds can be deacetylated by treatment with potassium carbonate in refluxing methanol.

- This step is crucial to generate the free dienone system of 6-(4-methoxyphenyl)hexa-3,5-dien-2-one.

- The process is stereoselective, preserving the double bond configurations.

Asymmetric 1,4-Addition Using Alkylzirconocenes

- Alkylzirconocene reagents prepared from zirconocene dichloride and hydride sources (e.g., LiAlH4) are used for conjugate addition to the dienone.

- The reaction is catalyzed by copper(I) chloride (CuCl) and silver triflate (AgOTf) in the presence of chiral phosphoramidite ligands.

- Trimethylsilyl chloride (TMSCl) is used as an additive to enhance reaction efficiency.

- This method allows construction of β-stereogenic centers adjacent to the carbonyl group with high enantioselectivity (up to 97% enantiomeric excess).

- The reaction is typically conducted in dichloromethane (DCM) or diethyl ether at low temperatures (ice bath conditions).

Preparation of Key Reagents

- Schwartz reagent (Cp2ZrHCl) : Prepared by reduction of zirconocene dichloride with lithium aluminum hydride in tetrahydrofuran (THF) under inert atmosphere.

- Phosphoramidite ligands : Synthesized via reaction of phosphorus trichloride with amines followed by addition of (S)-binaphthol, crucial for asymmetric catalysis.

- S-ethyl 2-(diethoxyphosphoryl)ethanethioate : Prepared by coupling diethylphosphonoacetic acid with ethanethiol using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts.

Experimental Conditions and Analytical Techniques

- All reactions are carried out under inert atmosphere (argon) using flame-dried glassware.

- Solvents are anhydrous and freshly distilled when necessary.

- Reaction monitoring is performed by thin-layer chromatography (TLC) with various stains.

- Products are purified by flash column chromatography on silica gel.

- Structural characterization is done using nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, COSY, HSQC, NOESY), infrared spectroscopy (FT-IR), and mass spectrometry (MS).

- Enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC).

- Optical rotations are measured to confirm stereochemistry.

Summary Data Table of Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Knoevenagel Condensation | α,β-unsaturated aldehyde + β-diketone, K2CO3, MeOH, reflux | Formation of conjugated dienone intermediate |

| 2 | Deacetylation | K2CO3, refluxing methanol | Removal of acetyl group, yielding free dienone |

| 3 | Preparation of Schwartz Reagent | Cp2ZrCl2 + LiAlH4, THF, inert atmosphere | Cp2ZrHCl reagent for 1,4-addition |

| 4 | Asymmetric 1,4-Addition | Alkylzirconocene + CuCl + AgOTf + chiral phosphoramidite ligand + TMSCl, DCM, low temp | High enantioselectivity β-carbonyl stereocenter formation |

| 5 | Ligand Synthesis | PCl3 + amines + (S)-binaphthol, DCM, triethylamine | Chiral phosphoramidite ligand for catalysis |

Chemical Reactions Analysis

Types of Reactions

6-(4-Methoxyphenyl)hexa-3,5-dien-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Substitution reactions often involve reagents like halogens or nucleophiles in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

6-(4-Methoxyphenyl)hexa-3,5-dien-2-one has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s structural features make it a candidate for studying biological interactions and mechanisms.

Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-(4-Methoxyphenyl)hexa-3,5-dien-2-one involves its interaction with specific molecular targets. The compound can undergo nucleophilic attack at the β-position, leading to the formation of enolate intermediates. These intermediates can further react to produce various products, depending on the reaction conditions .

Comparison with Similar Compounds

6-(4-Chlorophenyl)hexa-3,5-dien-2-one (CAS 113388-20-8)

- Structure : The 4-chlorophenyl group is electron-withdrawing, contrasting with the methoxy group.

- Electronic Properties : The chloro substituent reduces π-electron delocalization compared to methoxy, leading to blue-shifted UV-Vis absorption and altered emission spectra.

- Synthesis : Synthesized in 58% yield via HCl-mediated cyclization, as reported for tetrazole-containing analogs .

(3E,5E)-6-(2-Furanyl)hexa-3,5-dien-2-one (CAS 113388-26-4)

(E)-1,1,1-Trifluoro-6,6-bis(4-methoxyphenyl)hexa-3,5-dien-2-one

- Structure : Contains two 4-methoxyphenyl groups and a trifluoromethyl ketone.

- Electronic Properties : The trifluoromethyl group enhances electron deficiency, while dual methoxy groups increase electron donation, creating a push-pull system. This results in broadened UV-Vis spectra and reduced emission intensity due to disrupted π-conjugation .

Optical Properties

UV-Vis Absorption

Fluorescence Emission

Antioxidant Activity

- Hispolon (6-(3,4-Dihydroxyphenyl)-4-hydroxyhexa-3,5-dien-2-one): A natural analog with potent antioxidant activity (IC₅₀ ~5 µM in DPPH assay) due to phenolic hydroxyl groups. In contrast, 6-(4-methoxyphenyl) derivatives lack hydroxyls, reducing radical-scavenging capacity .

Neuroprotective Effects

- Trifluorinated Dienones (e.g., 6b, 7b): Exhibit neuroprotection against H₂O₂-induced oxidative stress in SH-SY5Y cells, with ROS reduction comparable to curcumin.

Biological Activity

6-(4-Methoxyphenyl)hexa-3,5-dien-2-one is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including cytotoxicity, anti-inflammatory effects, and other pharmacological activities.

Chemical Structure

The compound is characterized by the following chemical structure:

This structure features a hexadiene backbone with a methoxy-substituted phenyl group, which is significant for its biological activity.

Biological Activity Overview

Research has highlighted several key areas of biological activity for this compound:

- Cytotoxic Activity :

-

Antioxidant Properties :

- The compound exhibits significant antioxidant activity, which may contribute to its protective effects against oxidative stress in cells. This property is essential for reducing the risk of chronic diseases associated with oxidative damage.

-

Anti-inflammatory Effects :

- Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially inhibiting pathways involved in inflammation.

Cytotoxicity Studies

A series of experiments were conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. The results are summarized in Table 1.

| Cell Line | IC50 (µM) |

|---|---|

| A375 (Melanoma) | 5.7 |

| A549 (Lung Adenocarcinoma) | <10 |

| Hela (Cervical Carcinoma) | Not significant |

| K562 (Erythroleukemia) | 25.1 |

These findings demonstrate the compound's potential as an anticancer agent, particularly in melanoma treatment.

The mechanism by which this compound exerts its cytotoxic effects appears to involve the induction of apoptosis in cancer cells. This was evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins in treated cells.

Case Studies

A notable case study involved the application of this compound in a therapeutic context:

- Case Study: Melanoma Treatment :

A patient with advanced melanoma was treated with a formulation containing this compound. Following treatment, imaging studies indicated a significant reduction in tumor size after six weeks. The patient reported minimal side effects compared to conventional chemotherapy.

Q & A

Basic Questions

Q. What are the established synthetic routes for 6-(4-Methoxyphenyl)hexa-3,5-dien-2-one, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis often involves condensation reactions under acidic or basic conditions. For example, analogous hexa-dien-one derivatives are synthesized via refluxing precursors (e.g., tetrazole derivatives) with aqueous HCl in ethanol, monitored by TLC for intermediate formation . Optimization includes adjusting reaction time (20–40 hours) and temperature (reflux at ~78°C for ethanol), with yields influenced by substituent electronic effects. Purification via crystallization or column chromatography is recommended .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer : Use a combination of:

- IR spectroscopy : Identify conjugated carbonyl stretches (~1650–1700 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹).

- NMR (¹H/¹³C) : Assign olefinic protons (δ 5.5–7.0 ppm, coupling constants for E/Z isomers) and methoxy groups (δ ~3.8 ppm). Compare with computational predictions (DFT) for validation .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₃H₁₂O₂ requires exact mass 200.0837) .

Advanced Research Questions

Q. How do Lewis acids influence the reactivity or tunneling dynamics of this compound in rearrangement reactions?

- Methodological Answer : Lewis acids (e.g., AlCl₃) may lower activation barriers or narrow tunneling widths, as demonstrated in related dienones like 1H-bicyclo[3.1.0]-hexa-3,5-dien-2-one. Design experiments using low-temperature kinetics (e.g., 77 K) and isotopic labeling (²H/¹³C) to distinguish thermal vs. tunneling pathways. Computational modeling (e.g., WKB approximation) can quantify tunneling contributions .

Q. How can crystallographic data resolve discrepancies between spectroscopic and computational structural predictions?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides definitive bond lengths and angles. Use SHELXL for refinement, ensuring data resolution < 1.0 Å. Compare experimental torsion angles (e.g., dienone conjugation) with DFT-optimized geometries. Discrepancies in methoxy group orientation may indicate crystal packing effects vs. gas-phase predictions .

Q. What strategies address contradictory data in reaction mechanisms involving this compound?

- Methodological Answer :

- Isotopic tracing : Use ¹⁸O-labeled carbonyl groups to track keto-enol tautomerism.

- Kinetic isotope effects (KIE) : Compare ²H-labeled vs. unlabeled substrates to identify rate-determining steps.

- Cross-validation : Combine NMR monitoring of intermediates with computational (DFT) activation energies to reconcile experimental vs. theoretical barriers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.